molecular formula C12H19NO2 B8487069 1-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione CAS No. 919082-97-6

1-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione

Cat. No. B8487069
M. Wt: 209.28 g/mol
InChI Key: YEYITRYDQBHTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

919082-97-6

Product Name

1-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-oct-1-enylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h7,10H,2-6,8-9H2,1H3

InChI Key

YEYITRYDQBHTEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CN1C(=O)CCC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-octenyl succinimide of tetraethylene pentamine was prepared by placing one mole of the amine in a reaction flask fitted with an additional funnel containing one mole of n-octenyl succinic anhydride, a water collector, a stirring and heating means and a reflux condenser. While stirring the amine, the anhydride in the funnel was slowly added to the flask. Upon completion of the addition, the resulting reaction mixture was heated to about 142 degrees C. where water of reaction started to distill over. At about 130 degrees C., the resulting reaction product, viz., n-octenyl succinimide of tetraethylene pentamine, was a clear bright orange liquid. About one mole of water was collected in the collector signifying that the imide-forming reaction was complete. The flask and its contents were then cooled to about 80 degrees C. and sufficient isopropanol and distilled water were added to yield a solution which was: (i) 40 volume percent isopropanol, (ii) about 60 volume percent water and (iii) about 30 weight percent imide. Into this solution, based upon the total weight of the solution, about 1 weight percent mono-9-octadeceneoate of poly (oxy-1, 2-ethanediyl) sorbitol (about 20 ethanediyl groups) surfactant was added to facilitate effective dispersion of the imide agent when added to cooling water. The flask and its contents were maintained at about 80 degrees C. with stirring until a clear solution resulted. The cooled solution was ready for use in accordance with the invention.
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mono-9-octadeceneoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
1 mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
[Compound]
Name
amine
Quantity
1 mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
1 mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Synthesis routes and methods II

Procedure details

N-octenyl succinimide of tetraethylene pentamine was prepared by placing one mole of the amine in a reaction flask fitted with an addition funnel containing one mole of n-octenyl succinic anhydride, a water collector, a stirring and heating means and a reflux condenser. While the amine was stirred, the anhydride in the funnel was slowly added to the flask. Upon completion of the addition, the resulting reaction mixture was heated to about 142° C., whereupon water of reaction started to distill over. AT about 180° C., the resulting reaction product, viz., n-octenyl succinimide of tetraethylene pentamine, was a clear bright orange liquid. About one mole of water was collected in the collector, signifying that the imide-forming reaction was complete. The flask and its contents were then cooled to about 80° C., and sufficient isopropanol and distilled water were added to yield a solution which was 40 volume percent isopropanol, about 60 volume percent water and about 30 weight percent amide. Into this solution, based upon the total weight of the solution, about 1 weight percent mono-9-octadecenoate of poly (oxy-1,2-ethanediyl) sorbitol (about 20 ethanediyl groups) surfactant was added to facilitate effective dispersion of the imide agent when added to cooling water. The flask and its contents were maintained at about 80° C. with stirring until a clear solution resulted. The cooled solution was ready for use in accordance with the invention.
[Compound]
Name
mono-9-octadecenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
1 mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
amine
Quantity
1 mol
Type
reactant
Reaction Step Nine
Quantity
1 mol
Type
reactant
Reaction Step Ten
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Synthesis routes and methods III

Procedure details

N-octenyl succinimide of tetraethylene pentamine was prepared by placing one mole of the amine in a reaction flask fitted with an additional funnel containing one mole of n-octenyl succinic anhydride, a water collector, a stirring the amine, the anhydride in the funnel was slowly added to the flask. Upon completion of the addition, the resulting reaction mixture was heated to about 142 degrees C. where water of reaction started to distill over. At about 180 degrees C., the resulting reaction product, viz., n-octenyl succinimide of tetraethylene pentamine, was a clear bright orange liquid. About one mole of water was collected in the collector signifying that the imide-forming reaction was complete. The flask and its contents were then cooled to about 80 degrees C. and sufficient isopropanol and distilled water were added to yield a solution which was: (i) 40 volume percent isopropanol, (ii) about 60 volume percent water and (iii) about 30 weight percent imide. Into this solution, based upon the total weight of the solution, about 1 weight percent mono-9-octadeceneoate of poly (oxy-1, 2-ethanedlyl) sorbitol (about 20 ethanediyl groups) surfactant was added to facilitate effective dispersion of the imide agent when added to cooling water. The flask and its contents were maintained at about 80 degrees C. with stirring until a clear solution resulted. The cooled solution was ready for use in accordance with the invention.
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mono-9-octadeceneoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
1 mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
[Compound]
Name
amine
Quantity
1 mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
1 mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.